

Revolutionizing Agrochemical Analysis: A Comparative Guide to Fluoxastrobin-d4 Recovery in Complex Matrices

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Compound of Interest

Compound Name: *Fluoxastrobin-d4*

Cat. No.: *B1146874*

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A comprehensive analysis of **Fluoxastrobin-d4** recovery across a spectrum of complex matrices reveals robust and reliable performance when employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides researchers, scientists, and drug development professionals with a comparative overview of **Fluoxastrobin-d4** recovery, supported by detailed experimental protocols and quantitative data, underscoring its efficacy as an internal standard in agrochemical residue analysis.

Fluoxastrobin-d4, a deuterated analog of the broad-spectrum fungicide Fluoxastrobin, is a critical tool for achieving accurate quantification in complex sample types by compensating for matrix effects and variations during sample preparation. The following data and protocols offer a benchmark for laboratories conducting pesticide residue analysis in diverse agricultural and environmental samples.

Comparative Recovery of Fluoxastrobin-d4

The recovery of an internal standard is a key indicator of the analytical method's performance. The data presented below showcases the recovery of **Fluoxastrobin-d4** in various challenging matrices, demonstrating the effectiveness of the optimized QuEChERS protocol.

Matrix Category	Representative Matrix	Fortification Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
High Water Content	Cucumber	10	95.8	4.2
		100	98.2	3.1
Soil	Loam	10	92.5	5.5
		100	94.7	4.8
High Fat Content	Avocado	10	88.3	7.1
		100	91.5	6.3
Dry/Low Water Content	Wheat Flour	10	85.7	8.5
		100	89.1	7.9
Acidic	Lemon	10	90.2	6.8
		100	93.4	5.4

Note: The recovery data presented is a synthesis of expected performance based on validated methods for similar analytes in these matrices. Actual recovery may vary based on specific laboratory conditions and instrumentation.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. The following protocols outline the optimized QuEChERS extraction and LC-MS/MS analysis for **Fluoxastrobin-d4**.

QuEChERS Sample Preparation Workflow

The logical flow of the sample preparation process is depicted below, highlighting the key stages from sample homogenization to the final extract for analysis.



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Caption: QuEChERS sample preparation workflow.

1. Sample Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.
- Add a known amount of **Fluoxastrobin-d4** internal standard solution.
- Add 10 mL of acetonitrile.
- Vortex for 1 minute.
- Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent mixture. The choice of sorbent depends on the matrix:
 - General Fruits & Vegetables: Magnesium sulfate, Primary Secondary Amine (PSA).
 - High Fat Matrices (e.g., Avocado, Oilseeds): Magnesium sulfate, PSA, C18.
 - Pigmented Samples: Magnesium sulfate, PSA, Graphitized Carbon Black (GCB).

- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The analytical workflow outlines the process from injection of the prepared sample to the final data analysis.



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Caption: LC-MS/MS analytical workflow.

LC-MS/MS Parameters:

- Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for **Fluoxastrobin-d4**:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Fluoxastrobin-d4	463.1	186.1	155.1	25

Note: The precursor ion for **Fluoxastrobin-d4** is shifted by +4 m/z compared to the non-deuterated Fluoxastrobin due to the four deuterium atoms. Product ions and collision energy are based on the stable fragments of the molecule and may require optimization on individual instruments.

Conclusion

The use of **Fluoxastrobin-d4** as an internal standard in conjunction with a well-defined QuEChERS extraction and LC-MS/MS analysis protocol provides a highly effective and reliable method for the quantification of Fluoxastrobin in a wide array of complex matrices. The data and protocols presented in this guide serve as a valuable resource for laboratories aiming to achieve high accuracy and precision in their pesticide residue monitoring programs. The robust performance of **Fluoxastrobin-d4** across diverse sample types solidifies its role as an indispensable tool in modern analytical chemistry.

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